molecular formula C12H20N4O2 B008813 4,4'-Azobis(4-cyano-1-pentanol) CAS No. 4693-47-4

4,4'-Azobis(4-cyano-1-pentanol)

Cat. No. B008813
CAS RN: 4693-47-4
M. Wt: 252.31 g/mol
InChI Key: IWTIJBANDVIHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Azobis(4-cyano-1-pentanol) (ABCP) is an organic compound with the formula C5H8N2O2. It is a white solid that is soluble in water and organic solvents. ABCP is a versatile reagent and has been used in a wide variety of scientific research applications. It has been studied for its ability to act as an oxidizing agent, a reducing agent, and a catalyst for various chemical reactions. ABCP is also known for its ability to act as a free radical initiator in polymerization reactions.

Scientific Research Applications

Polymerization Initiator

4,4’-Azobis(4-cyano-1-pentanol) is primarily used as a polymerization initiator . It plays a crucial role in the radical polymerization process .

Preparation of Polystyrene Particles

This compound has been used in the preparation of polystyrene particles by polymerizing styrene in ethyl alcohol . This process is essential in the production of polystyrene, a versatile plastic used in numerous applications.

Induction of Lipid Peroxidation

4,4’-Azobis(4-cyano-1-pentanol) is an azo-initiator that induces lipid peroxidation of sunflower oil . This process is significant in studying the oxidative stability of oils and fats.

Thermal Analysis and Pyrolysis Products Analysis

The compound has been studied for its thermal decomposition characteristics . It has a complex decomposition process with four mass loss stages during its pyrolysis . Understanding these characteristics can help prevent thermal runaway accidents.

Production of Polyacrylamide

The polymerization of acrylamide (AA) initiated by 4,4’-Azobis(4-cyano-1-pentanol) yields polyacrylamide (PAA) with hydroxyl terminal groups . Polyacrylamide is widely used in wastewater treatment, oil recovery, and as a soil conditioner.

Safety and Hazard Analysis

Due to its specific –N=N– structure, 4,4’-Azobis(4-cyano-1-pentanol) may trigger thermal runaway accidents at high temperatures . Studies on its thermal behavior can contribute to a comprehensive understanding of the safety measures needed to prevent accidents.

Mechanism of Action

Target of Action

4,4’-Azobis(4-cyano-1-pentanol), also known as 2,2’-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile), is primarily used as a polymerization initiator . Its main targets are monomers in a polymerization reaction, such as acrylamide .

Mode of Action

This compound acts as a free radical initiator . When heated, it decomposes and releases nitrogen gas, producing two equivalents of reactive radicals . These radicals can initiate the polymerization of monomers by opening their double bonds and allowing them to link together .

Biochemical Pathways

The primary biochemical pathway involved is the polymerization of acrylamide . The radicals generated by 4,4’-Azobis(4-cyano-1-pentanol) initiate the polymerization process, leading to the formation of polyacrylamide chains .

Pharmacokinetics

Its solubility in organic solvents like dmso and methanol may influence its distribution in a reaction mixture.

Result of Action

The result of the action of 4,4’-Azobis(4-cyano-1-pentanol) is the formation of polyacrylamide . The molecular weight and conversion of the polymer depend on the duration of polymerization and the concentration of the initiator .

Action Environment

The action of 4,4’-Azobis(4-cyano-1-pentanol) is influenced by environmental factors such as temperature and light. It decomposes and initiates polymerization upon heating . It can also act as a photoinitiator under ultraviolet and visible light . Storage conditions should avoid high temperatures and direct sunlight . Proper ventilation is necessary during handling to avoid inhalation of aerosols .

properties

IUPAC Name

2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTIJBANDVIHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)(C#N)N=NC(C)(CCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azobis(4-cyano-1-pentanol)

CAS RN

4693-47-4
Record name 4,4'-Azobis(4-cyano-1-pentanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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